molecular formula C12H17NO3S B1267099 (Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate CAS No. 81549-07-7

(Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate

Cat. No. B1267099
CAS RN: 81549-07-7
M. Wt: 255.34 g/mol
InChI Key: BCPWUOSBRCQZFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide analogs, including modifications with propan-2-amine, has been explored for enhancing pharmacological properties, particularly in cancer therapeutics. Studies have shown that specific modifications can significantly affect the inhibitory effects on targets like the HIF-1 pathway, indicating the importance of structural variations in medical applications (J. Mun et al., 2012).

Molecular Structure Analysis

Molecular structure characterization through techniques like X-ray crystallography, FT-IR, NMR, and UV-vis spectroscopy has been fundamental in understanding the conformation and electronic properties of sulfonate compounds. For instance, the unexpected synthesis of a molecular salt involving trimethylbenzenesulfonate was thoroughly characterized, providing insights into its structural and electronic characteristics (N. Özdemir et al., 2014).

Chemical Reactions and Properties

Chemical reactivity studies, including bromination-dehydrobromination reactions, have been conducted to understand the behavior of sulfonate compounds under various conditions. These studies help in identifying reactive intermediates and potential applications in synthetic chemistry (V. Vasin et al., 2016).

Physical Properties Analysis

The physical properties of sulfonate compounds, including solubility, crystallinity, and thermal stability, have been explored to optimize their use in different applications. For example, the development of sulfonic acid-functionalized polymers for gas separation demonstrates the significance of physical properties in industrial applications (Mahmoud A. Abdulhamid et al., 2021).

Chemical Properties Analysis

Investigations into the chemical properties of sulfonate compounds have included studies on their reactivity with various chemical agents, stability under different conditions, and their potential as intermediates in organic synthesis. For instance, the generation of aminocarbenes from tosylhydrazone salts highlights the versatility of sulfonate compounds in synthetic organic chemistry (Qing Ye et al., 2002).

Scientific Research Applications

Vapour-phase Polymerization

(Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate is utilized in vapour-phase polymerization processes. A study demonstrated the use of iron(iii) 2,4,6-trimethylbenzenesulfonate (MSA) as an oxidant in preparing highly conducting polypyrrole (PPy) and poly(3,4-ethylenedioxythiophene) (PEDOT) films. These films exhibited very high conductivities, highlighting the potential of this compound in electronic and materials science applications (Subramanian et al., 2009).

Synthesis and Characterization of Compounds

The compound has been used in the synthesis and characterization of various derivatives. For instance, derivatives such as 3-(propan-2-ylideneamino)-2,3-dihydro-2,2-dimethylquinazolin-4(1H)-one were synthesized and characterized, which involved comprehensive structural analysis through X-ray diffraction (Sheng et al., 2012).

Gas Separation Applications

In the field of gas separation, a sulfonic acid-functionalized trimethyl-substituted polyimide was synthesized using 3,5-diamino-2,4,6-trimethylbenzenesulfonic acid. This compound showed enhanced CO2/CH4 selectivity, pointing to its utility in industrial-scale natural gas sweetening processes (Abdulhamid et al., 2021).

Catalysis and Pharmaceutical Synthesis

K salts of sulfonic acids, including 2,4,6-trimethylbenzenesulfonate, were tested as cocatalysts in Ru-catalyzed C–H arylation, proving effective for synthesizing various nitrogen-containing heterocycles. This methodology was applied to the practical synthesis of pharmaceuticals like Candesartan Cilexetil (Seki, 2014).

Crystal Structure Analysis

The compound has been instrumental in crystal structure analysis of various chemicals. For example, the crystal structure of propaquizafop, a herbicide, was studied using (Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate (Jeon et al., 2014).

Surfactant Synthesis

It has been used in the synthesis of branched alkylbenzenesulfonate gemini surfactants, which are significant in studying interfacial activity and aggregation behavior in aqueous solutions (Zhang et al., 2011).

properties

IUPAC Name

(propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-8(2)13-16-17(14,15)12-10(4)6-9(3)7-11(12)5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPWUOSBRCQZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)ON=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901002050
Record name N-[(2,4,6-Trimethylbenzene-1-sulfonyl)oxy]propan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901002050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

CAS RN

81549-07-7
Record name NSC189817
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189817
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 81549-07-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(2,4,6-Trimethylbenzene-1-sulfonyl)oxy]propan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901002050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of mesitylenesulfonyl chloride (2.0 g, 9.05 mmol) in pyridine (30 mL) was added acetone oxime (0.67 g, 9.05 mmol), and the solution was stirred under N2 for 16 hours. It was poured into 500 ml of water and stirred for 1 hour. The precipitate was filtered and dried Acetone O-(2,4,6-trimethylphenylsulfonyl)oxime was obtained as white powder (57.6%) yield.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
57.6%

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